1-(1H-benzimidazol-2-yl)butan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

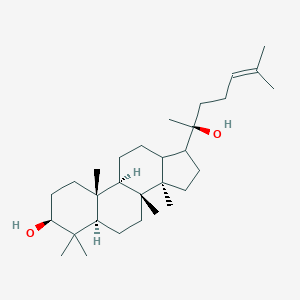

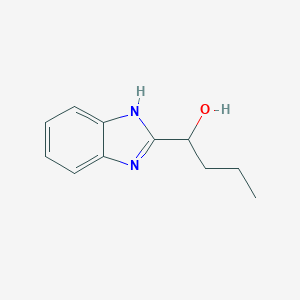

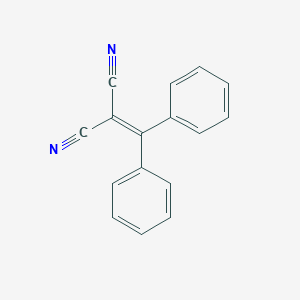

“1-(1H-benzimidazol-2-yl)butan-1-ol” is a chemical compound with the molecular formula C11H14N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years. For instance, 2-Benzimidazolemethanol was used in the preparation of 2-(chloromethyl)-1-(methylsulfonyl)benzimidazole via methanesulfonylation .Molecular Structure Analysis

The molecular structure of “1-(1H-benzimidazol-2-yl)butan-1-ol” involves a benzimidazole ring attached to a butan-1-ol group . The average mass of the molecule is 147.177 Da, and the monoisotopic mass is 147.079651 Da .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, quinoxaline–benzimidazole rearrangements have been described when exposed to nucleophilic rearrangements for the synthesis of various biheterocyclic motifs .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial and Anticancer Agent

Benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)butan-1-ol, have been extensively studied for their pharmacological properties. They exhibit a wide range of bioactivities such as antimicrobial , anthelmintic , antiviral , anticancer , and antihypertensive activities . In particular, they have shown promise in inhibiting the growth of various cancer cell lines, making them valuable in the development of new chemotherapeutic agents.

Agriculture: Pesticide and Fungicide Development

In the agricultural sector, benzimidazole compounds are known for their use as pesticides and fungicides. They help in controlling a variety of pests and diseases that affect crops, thus playing a crucial role in maintaining crop health and yield .

Materials Science: Advanced Material Synthesis

Benzimidazole derivatives are utilized in the synthesis of advanced materials due to their unique chemical properties. They contribute to the development of new polymers and coatings that have improved durability and functionality .

Environmental Science: Detection of Toxic Compounds

These compounds have been employed in environmental science for the detection of toxic substances like phosgene. Their ability to react and produce a detectable change makes them suitable for use in sensors that monitor environmental safety .

Analytical Chemistry: Fluorescent Probes

In analytical chemistry, benzimidazole derivatives serve as fluorescent probes for various applications. They are used to detect and measure the presence of specific ions or molecules, aiding in complex analyses .

Biochemistry: Enzyme Inhibition and Protein Interaction

In biochemistry, these compounds are studied for their ability to interact with enzymes and proteins. They can act as inhibitors or modulators, affecting the biological pathways and providing insights into the mechanism of action of potential drugs .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the exact structure and functional groups present in the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function . The exact interaction and resulting changes would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Based on the known activities of benzimidazole derivatives, the effects could include inhibition of microbial growth, induction of apoptosis in cancer cells, inhibition of viral replication, and modulation of inflammatory responses .

Zukünftige Richtungen

The future directions for research on “1-(1H-benzimidazol-2-yl)butan-1-ol” and related compounds are promising. Benzimidazole derivatives are being extensively studied for their diverse biological activities, and new synthetic methods are being developed to create more effective and safer compounds .

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-5-10(14)11-12-8-6-3-4-7-9(8)13-11/h3-4,6-7,10,14H,2,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLCZTFTMXFHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291417 |

Source

|

| Record name | α-Propyl-1H-benzimidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13794-24-6 |

Source

|

| Record name | α-Propyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Propyl-1H-benzimidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate](/img/structure/B84709.png)